

# Introduction to the NMR Spectroscopy of 1,2-Dibromobenzene

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## Compound of Interest

Compound Name: 1,2-Dibromobenzene

Cat. No.: B107964

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**1,2-Dibromobenzene** (o-dibromobenzene) is a disubstituted aromatic compound with the chemical formula  $C_6H_4Br_2$ . Due to its plane of symmetry, the four aromatic protons are chemically equivalent in pairs, as are the six carbon atoms. However, the protons are not magnetically equivalent, giving rise to a complex second-order  $^1H$  NMR spectrum. Understanding these spectral features is crucial for the accurate identification and characterization of this and similar molecules.

## $^1H$ NMR Spectrum of 1,2-Dibromobenzene

The  $^1H$  NMR spectrum of **1,2-dibromobenzene** is a classic example of an AA'BB' spin system. The two protons adjacent to the bromine atoms (H3 and H6) are chemically equivalent, as are the two central protons (H4 and H5). However, the coupling constant between an ortho proton and a meta proton on the same side of the molecule (e.g.,  $J_{34}$ ) is different from the coupling constant between an ortho proton and a meta proton across the plane of symmetry (e.g.,  $J_{35}$ ). This magnetic non-equivalence results in a complex, multi-line pattern rather than simple doublets or triplets.

## Quantitative $^1H$ NMR Data

The following table summarizes the chemical shifts ( $\delta$ ) and coupling constants (J) for **1,2-dibromobenzene**, as reported in the literature.

Parameter	Value (ppm or Hz)	Solvent	Spectrometer Frequency	Reference
$\delta(A)$ (H3, H6)	7.544 ppm	CCl <sub>4</sub>	300 MHz	<a href="#">[1]</a>
$\delta(B)$ (H4, H5)	7.079 ppm	CCl <sub>4</sub>	300 MHz	<a href="#">[1]</a>
$J(A,A')$ (J <sub>3,6</sub> )	0.30 Hz	CCl <sub>4</sub>	300 MHz	<a href="#">[1]</a>
$J(A,B)$ (J <sub>3,4</sub> /J <sub>5,6</sub> )	7.97 Hz	CCl <sub>4</sub>	300 MHz	<a href="#">[1]</a>
$J(A,B')$ (J <sub>3,5</sub> /J <sub>4,6</sub> )	1.50 Hz	CCl <sub>4</sub>	300 MHz	<a href="#">[1]</a>
$J(B,B')$ (J <sub>4,5</sub> )	7.46 Hz	CCl <sub>4</sub>	300 MHz	<a href="#">[1]</a>
$\delta(A)$	7.60 ppm	CDCl <sub>3</sub>	89.56 MHz	<a href="#">[1]</a>
$\delta(B)$	7.16 ppm	CDCl <sub>3</sub>	89.56 MHz	<a href="#">[1]</a>

## <sup>13</sup>C NMR Spectrum of 1,2-Dibromobenzene

Due to the molecule's symmetry, the <sup>13</sup>C NMR spectrum of **1,2-dibromobenzene** displays three distinct signals corresponding to the three pairs of chemically equivalent carbon atoms: the two bromine-bearing carbons (C1, C2), the two carbons ortho to the bromines (C3, C6), and the two carbons meta to the bromines (C4, C5).

## Quantitative <sup>13</sup>C NMR Data

The table below presents the assigned chemical shifts for the carbon atoms in **1,2-dibromobenzene**.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm	Reference
C1, C2	124.5	<a href="#">[2]</a>
C3, C4	133.8	<a href="#">[2]</a>
C5, C6	129.9	<a href="#">[2]</a>

## Experimental Protocols

The following protocols provide a general methodology for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of liquid aromatic compounds such as **1,2-dibromobenzene**.

## Sample Preparation

- Sample Purity: Ensure the **1,2-dibromobenzene** sample is of high purity to avoid signals from contaminants.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d ( $\text{CDCl}_3$ ) and carbon tetrachloride ( $\text{CCl}_4$ ) are common choices for nonpolar aromatic compounds.
- Concentration:
  - For  $^1\text{H}$  NMR, prepare a solution by dissolving 5-25 mg of **1,2-dibromobenzene** in 0.6-0.7 mL of the deuterated solvent.[3]
  - For  $^{13}\text{C}$  NMR, a higher concentration is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A saturated solution, or one containing 50-100 mg of the sample in 0.7 mL of solvent, is recommended to reduce acquisition time.[3]
- Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any suspended solid particles.
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, referencing to the residual solvent peak is also a common practice.

## NMR Spectrometer Setup and Data Acquisition

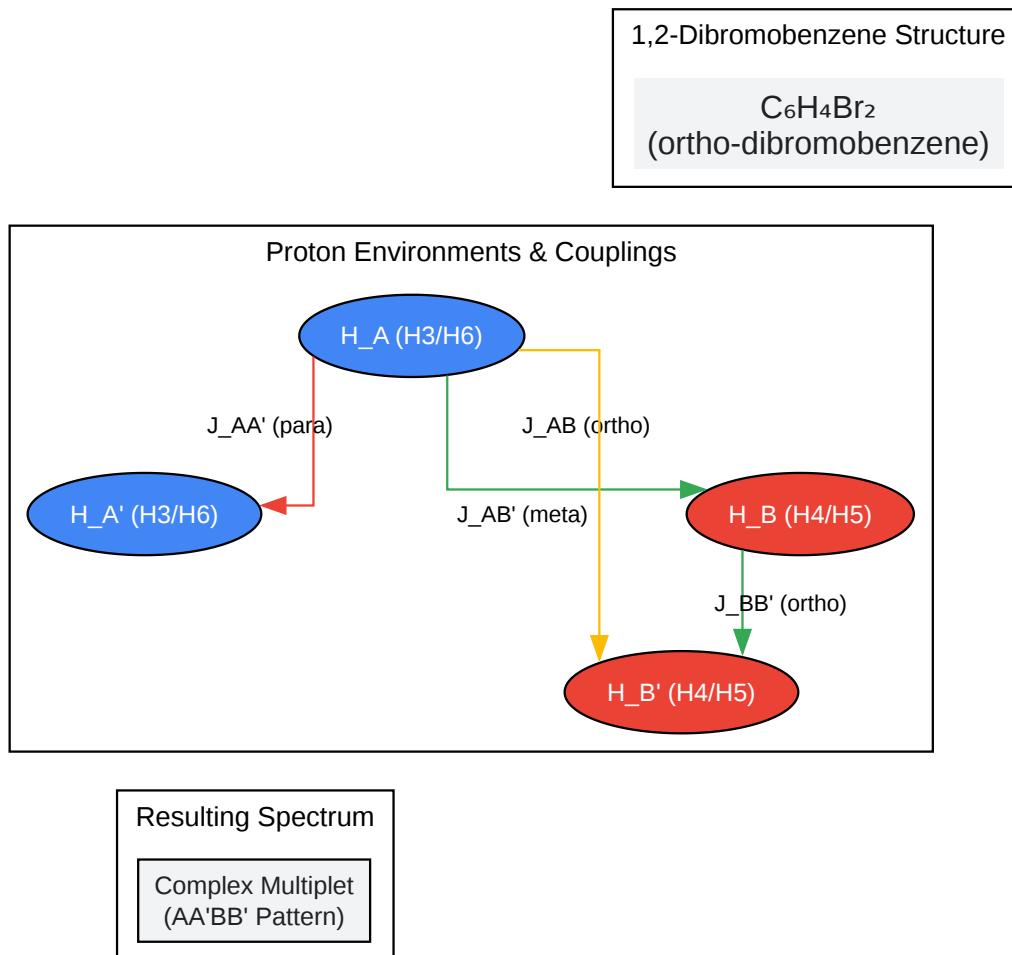
- Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment is typically used.
  - Spectral Width: Set a spectral width that encompasses the aromatic region (e.g., 0-10 ppm).
  - Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.
  - Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
  - Spectral Width: A typical spectral width for aromatic compounds is 0-200 ppm.
  - Number of Scans: A significantly larger number of scans is required compared to  $^1\text{H}$  NMR, often ranging from several hundred to several thousand, depending on the sample concentration.
  - Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Perform baseline correction.
  - Calibrate the chemical shift axis using the internal standard or the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

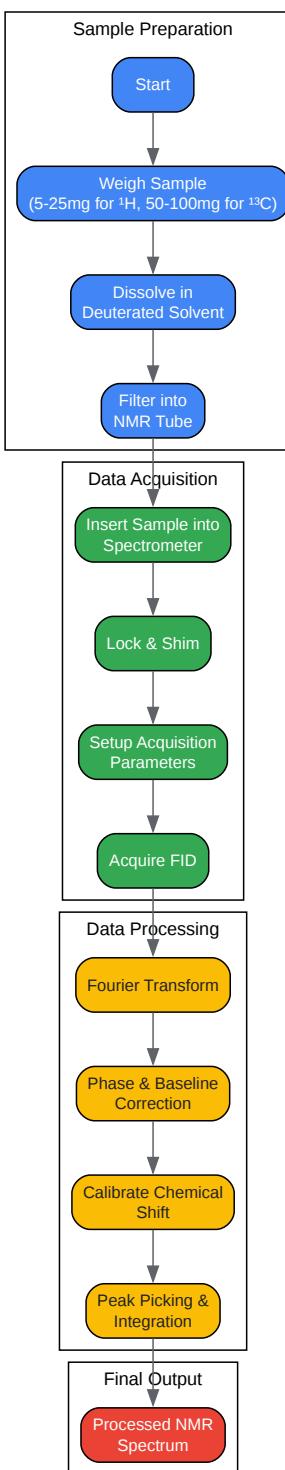
Diagram 1:  $^1\text{H}$  NMR AA'BB' Spin System of 1,2-Dibromobenzene



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Caption: Molecular structure and proton coupling relationships in **1,2-dibromobenzene** leading to an AA'BB' spectrum.

Diagram 2: Experimental Workflow for NMR Analysis

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Caption: A generalized workflow for obtaining and processing NMR spectra of small molecules.

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